

Investigating the discovery and development of **ULK1-IN-3**

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Compound of Interest

Compound Name: *ULK1-IN-3*
Cat. No.: *B15612542*

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An In-depth Technical Guide to the Discovery and Development of **ULK1-IN-3**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

ULK1-IN-3, also identified as Compound 8 in its primary discovery literature, is a novel chromone-based small molecule that has emerged as a potential inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). As a key initiator of the autophagy pathway, ULK1 represents a strategic target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental validation of **ULK1-IN-3**. It details the compound's effects on cancer cell lines, including its potent cytotoxicity, induction of cell cycle arrest, and initiation of apoptosis via oxidative stress. Methodologies for the key experiments are provided, alongside structured data tables and diagrams illustrating the relevant biological pathways and experimental workflows. While cellular data and computational models suggest ULK1 as a target, it is noteworthy that direct enzymatic inhibition data has not been published.

Introduction: ULK1 as a Therapeutic Target

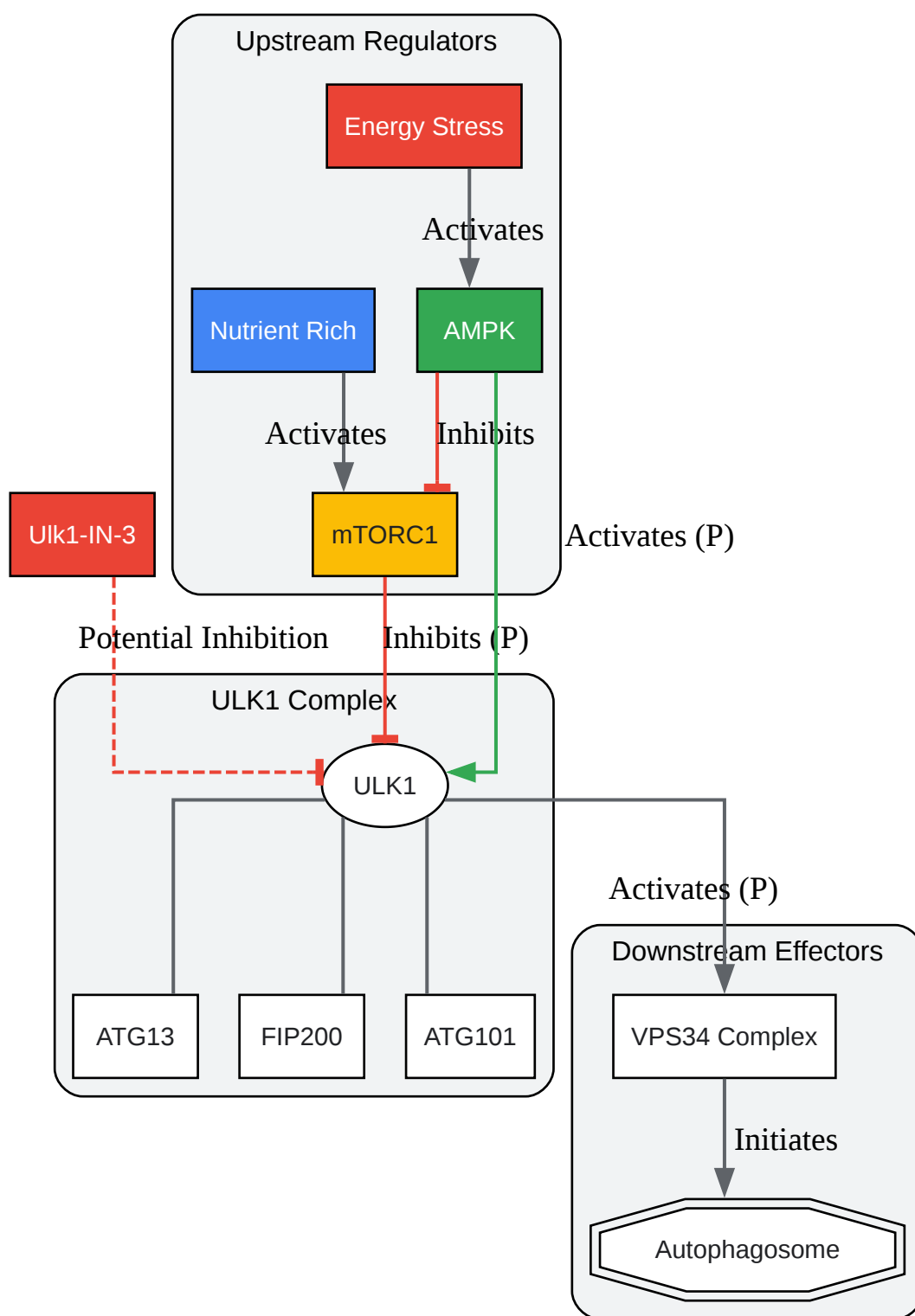
Unc-51 like autophagy activating kinase 1 (ULK1) is a highly conserved serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins.^{[1][2]} ULK1 functions as a critical

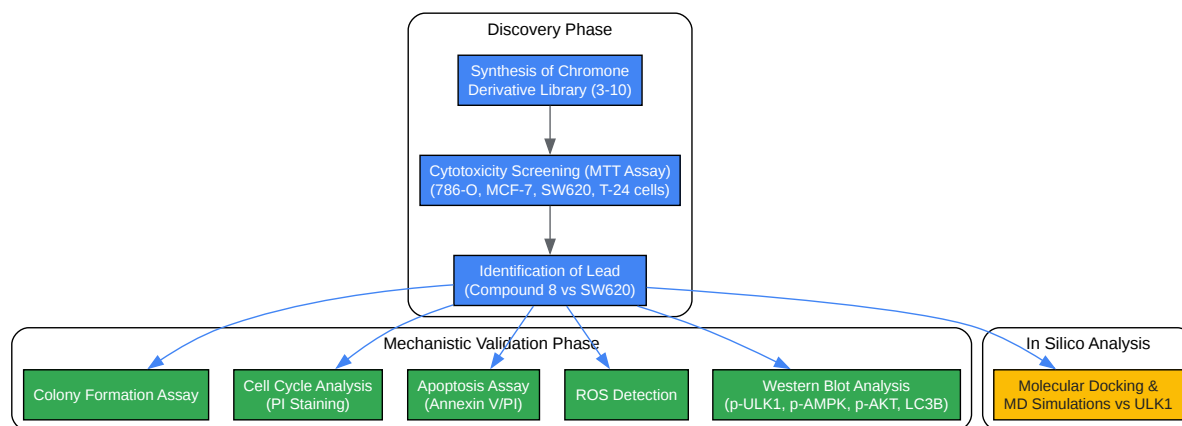
node, integrating upstream signals from nutrient and energy sensors like mTORC1 (a negative regulator) and AMPK (a positive regulator) to control the formation of the autophagosome.[3][4]

In many cancers, autophagy is co-opted as a survival mechanism, allowing tumor cells to withstand metabolic stress and resist therapy.[5][6] Consequently, inhibiting ULK1 kinase activity has become an attractive strategy for cancer drug development, aiming to block this pro-survival pathway and enhance the efficacy of other anticancer agents.[5][7] The development of **Ulk1-IN-3** represents an effort to explore the chromone scaffold as a novel chemical starting point for potent and selective ULK1 inhibitors.[1]

The ULK1 Signaling Pathway

Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), thereby suppressing autophagy.[3] Conversely, under conditions of energy stress (e.g., glucose deprivation), AMPK is activated. AMPK promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating and activating ULK1.[4][8] Once active, the ULK1 complex phosphorylates multiple downstream components of the autophagy machinery, including Beclin-1 and ATG14, which are part of the VPS34 lipid kinase complex essential for autophagosome nucleation.[8][9]





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